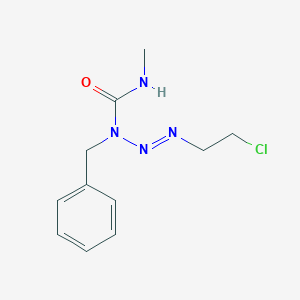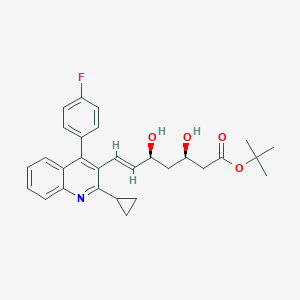
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is also known as BCNU, and it is a member of the nitrosourea family of chemicals. BCNU has been used in various fields of research, including cancer research, neurobiology, and pharmacology.
作用机制
BCNU works by alkylating DNA, which leads to the formation of cross-links between DNA strands. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death. BCNU has a high affinity for DNA, and it can cross the blood-brain barrier, making it an effective treatment for brain tumors.
Biochemical and Physiological Effects:
BCNU has been shown to have both acute and chronic toxic effects on the body. Acute exposure to BCNU can cause nausea, vomiting, and bone marrow suppression. Chronic exposure to BCNU has been associated with an increased risk of secondary cancers, such as leukemia. BCNU has also been shown to have neurotoxic effects, which can lead to cognitive impairment and peripheral neuropathy.
实验室实验的优点和局限性
BCNU has several advantages for use in lab experiments. It is a potent DNA alkylating agent that can induce cell death in cancer cells. It is also able to cross the blood-brain barrier, making it an effective treatment for brain tumors. However, BCNU has several limitations for use in lab experiments. It is highly toxic and requires careful handling. It also has a short half-life, which can make it difficult to maintain consistent exposure levels.
未来方向
There are several future directions for research on BCNU. One area of research is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of research is the identification of biomarkers that can predict patient response to BCNU treatment. Additionally, further research is needed to understand the long-term effects of BCNU exposure on the body and to develop strategies to minimize these effects.
Conclusion:
In conclusion, BCNU is a synthetic compound that has been widely used in scientific research for its unique properties. It is a potent DNA alkylating agent that has been used in cancer treatment and neurobiology research. BCNU has several advantages for use in lab experiments, but it also has limitations due to its toxicity and short half-life. Future research on BCNU will focus on improving its efficacy and reducing its toxicity, identifying biomarkers for patient response, and understanding the long-term effects of exposure.
合成方法
BCNU is synthesized by the reaction of 1,2-dichloroethane and sodium azide in the presence of sodium hydride. The resulting compound is then reacted with benzylamine and methyl isocyanate to produce BCNU. The synthesis of BCNU is a complex process that requires careful handling of the chemicals involved.
科学研究应用
BCNU has been extensively studied for its potential use in cancer treatment. It is a DNA alkylating agent that prevents cell division and induces apoptosis in cancer cells. BCNU has been used to treat various types of cancer, including brain tumors, lymphomas, and melanomas. In addition to cancer research, BCNU has also been used in neurobiology to study the effects of DNA damage on neuronal cells. It has been shown to induce DNA damage and cell death in neuronal cells, which may contribute to the development of neurodegenerative diseases.
属性
CAS 编号 |
137668-39-4 |
|---|---|
产品名称 |
1-Benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
分子式 |
C11H15ClN4O |
分子量 |
254.71 g/mol |
IUPAC 名称 |
1-benzyl-1-(2-chloroethyldiazenyl)-3-methylurea |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)16(15-14-8-7-12)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,17) |
InChI 键 |
ZMYGSWYQYMTZAF-UHFFFAOYSA-N |
SMILES |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
规范 SMILES |
CNC(=O)N(CC1=CC=CC=C1)N=NCCCl |
同义词 |
1-(2-chloroethyl)-3-benzyl-3-(methylcarbamoyl)triazene CBzM-1,3,3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)




![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)



![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)


